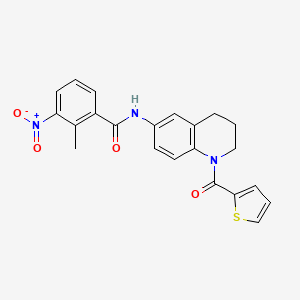
2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates various functional groups that may influence its interaction with biological systems. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H23N5O4S2, with a molecular weight of 509.6 g/mol. The IUPAC name provides insight into its structure, indicating the presence of a nitro group, a thiophene ring, and a tetrahydroquinoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O4S2 |
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BPWSSZQCAMLYNX-UHFFFAOYSA-N |
The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often interact with biological targets through receptor binding or enzyme modulation. The presence of the thiophene and piperazine moieties may enhance its ability to interact with specific biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Inhibition Studies
Inhibition studies involving related thiophene derivatives have demonstrated their ability to inhibit hypoxia-inducible factors (HIF), which play a crucial role in tumor growth and survival under low oxygen conditions. The activation of HIF by these compounds suggests they could be developed as therapeutic agents in cancer treatment .
Case Studies
A comparative study on similar compounds highlighted their varying degrees of biological activity based on structural modifications:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | Antibacterial | 15 |
| Tetrahydroquinoline Derivative B | Antitumor | 20 |
| 2-Methyl-3-nitro-N-(...) | Hypoxia Inhibition | Not Yet Determined |
属性
IUPAC Name |
2-methyl-3-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14-17(6-2-7-18(14)25(28)29)21(26)23-16-9-10-19-15(13-16)5-3-11-24(19)22(27)20-8-4-12-30-20/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOJJFMYBSLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














